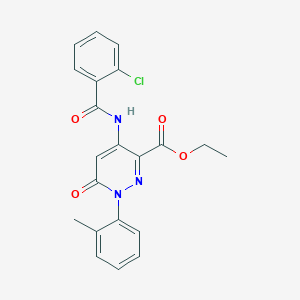

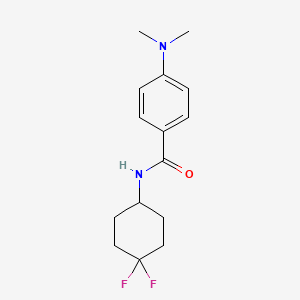

![molecular formula C14H21N5O2 B2401814 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 797028-21-8](/img/structure/B2401814.png)

1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, also known as theophylline, is a methylxanthine compound that is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also used as a diuretic and as a treatment for apnea of prematurity in neonates.

Mecanismo De Acción

Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the body. These molecules are important second messengers that play a role in many physiological processes, including smooth muscle relaxation, bronchodilation, and vasodilation. Theophylline also has adenosine receptor antagonistic properties, which may contribute to its effects on the central nervous system.

Biochemical and Physiological Effects:

Theophylline has a number of biochemical and physiological effects on the body. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline also has diuretic properties, which can help to reduce fluid buildup in the body. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been shown to increase heart rate and improve blood flow, which can be beneficial in certain cardiovascular conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying physiological processes such as smooth muscle relaxation and vasodilation. However, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione can be difficult to work with in lab experiments due to its low solubility in water and its tendency to degrade over time.

Direcciones Futuras

There are a number of future directions for research on 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione. One area of interest is the development of new formulations of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione that are more effective and have fewer side effects than current formulations. Another area of interest is the use of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione in combination with other drugs to treat respiratory diseases and other conditions. Finally, there is ongoing research on the molecular mechanisms underlying the effects of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, which may lead to the development of new drugs with similar or improved effects.

Métodos De Síntesis

Theophylline can be synthesized from xanthine through a series of chemical reactions. First, xanthine is treated with acetic anhydride and acetic acid to form 1,3-dimethyluric acid. The 1,3-dimethyluric acid is then treated with hydrazine to form 1,3-dimethyl-5-aminouracil. The 5-aminouracil is then treated with formaldehyde and piperidine to form 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione.

Aplicaciones Científicas De Investigación

Theophylline has been extensively studied for its effects on the respiratory system. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been studied for its effects on the central nervous system, including its ability to improve alertness and cognitive function.

Propiedades

IUPAC Name |

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-9-4-6-19(7-5-9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKOXLOMOVGGLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)

![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)

![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)